molecular formula C12H15NO4S B2821659 2-(Piperidin-1-ylsulfonyl)benzoic acid CAS No. 746607-56-7

2-(Piperidin-1-ylsulfonyl)benzoic acid

Cat. No. B2821659
CAS RN: 746607-56-7
M. Wt: 269.32
InChI Key: XINZZICRQFQURD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32. It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-(Piperidin-1-ylsulfonyl)benzoic acid is 1S/C12H15NO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,14,15) .


Physical And Chemical Properties Analysis

2-(Piperidin-1-ylsulfonyl)benzoic acid is a solid substance . It should be stored in a sealed container at room temperature .

Scientific Research Applications

Metabolism and Drug Development

One area of research involves the metabolism of novel antidepressants, where the oxidative metabolism of Lu AA21004, a novel antidepressant, was studied. This research identified several metabolites, including a benzoic acid derivative, providing insights into drug metabolism pathways crucial for drug development (Hvenegaard et al., 2012).

Material Science

In material science, the synthesis and characterization of benzoic acid derivatives have been explored for their structural and thermal properties. Studies on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have contributed to our understanding of molecular interactions and structural stability, useful for designing materials with specific properties (Karthik et al., 2021).

Corrosion Inhibition

Piperidine derivatives, including those related to 2-(Piperidin-1-ylsulfonyl)benzoic acid, have been investigated for their potential as corrosion inhibitors. These studies are crucial in the development of safer and more efficient corrosion inhibitors for industrial applications (Belghiti et al., 2018).

Antimicrobial and Antibacterial Studies

Research has also focused on the antimicrobial and antibacterial properties of piperidine derivatives. For instance, studies on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown potential in addressing bacterial infections, highlighting the therapeutic potential of these compounds (Khalid et al., 2016).

Chemical Synthesis and Drug Design

The synthesis and pharmacological characterization of compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrate the ongoing interest in developing novel therapeutic agents targeting specific receptors, indicative of the broader utility of piperidine derivatives in drug design and development (Grimwood et al., 2011).

Safety and Hazards

The safety data for 2-(Piperidin-1-ylsulfonyl)benzoic acid indicates that it may cause skin and eye irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

2-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINZZICRQFQURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-ylsulfonyl)benzoic acid

CAS RN

746607-56-7
Record name 2-(piperidine-1-sulfonyl)benzoic acid
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